Einecs 254-686-3

Description

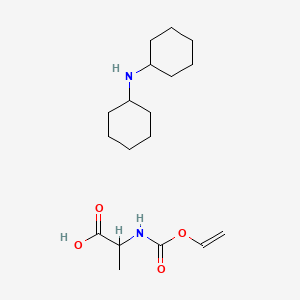

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39897-21-7 |

|---|---|

Molecular Formula |

C18H32N2O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(ethenoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;3-4H,1H2,2H3,(H,7,10)(H,8,9) |

InChI Key |

RUYGCUWWXPSDMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Safety and Handling of 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione) [Einecs 254-686-3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione), identified by Einecs number 254-686-3 and CAS number 3006-93-7. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This substance is a solid, appearing as a dry powder or wet solid, and is known by several synonyms including m-Phenylenebismaleimide and N,N'-m-Phenylenedimaleimide. It is characterized by the following properties:

| Property | Value |

| Molecular Formula | C14H8N2O4 |

| Molecular Weight | 268.23 g/mol |

| Melting Point | 198-202 °C[1][2] |

| Boiling Point | 499.3 °C at 760 mmHg[1] |

| Density | 1.6 g/cm³[1] |

| Flash Point | 250.7 °C[1] |

| Water Solubility | Negligible[1] |

| Appearance | Pale yellow to greyish reddish yellow crystal powder[2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), 1,1'-(1,3-phenylene)bis(1H-pyrrole-2,5-dione) is classified with the following hazards:

-

Hazard Statements:

Toxicological Data

The acute toxicity values for this compound are summarized below. These values are critical for understanding its potential health effects upon exposure.

| Toxicity Endpoint | Value | Species |

| LD50 (Oral) | 1370 mg/kg[1][5] | Rat |

| LD50 (Oral) | 250 mg/kg[1][5] | Mouse |

| LC50 (Inhalation) | 55 mg/m³/4H[5] | Rat |

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure using a small number of animals to classify a substance's toxicity.[4]

References

Technical Guide: 2-(2-Butoxyethoxy)ethyl Acetate (EINECS 254-686-3)

CAS Number: 124-17-4

Synonyms: Diethylene Glycol Monobutyl Ether Acetate (DGBEA), Butyl CARBITOL™ Acetate, Butyl Diglycol Acetate

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-butoxyethoxy)ethyl acetate (CAS No. 124-17-4), a chemical compound corresponding to EINECS number 254-686-3. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's physicochemical properties, metabolic fate, and toxicological profile. While direct interactions with specific cellular signaling pathways are not extensively documented in publicly available literature, this guide outlines the established metabolic pathway and provides details on relevant experimental methodologies. The potential applications in pharmaceutical formulations are also discussed, drawing parallels with structurally similar glycol ethers.

Physicochemical Properties

2-(2-butoxyethoxy)ethyl acetate is a high-boiling, colorless liquid with a mild odor. It exhibits good solvency for a variety of resins and is miscible with many organic solvents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H20O4 | [2] |

| Molecular Weight | 204.26 g/mol | [2] |

| Density | 0.978 g/mL at 25 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Melting Point | -32 °C | [1] |

| Flash Point | 102 °C (closed cup) | [1] |

| Water Solubility | 65 g/L at 20 °C | [1][2] |

| Vapor Pressure | 0.04 mmHg at 20 °C | [1] |

| LogP | 1.38280 | [2] |

Metabolism and Toxicokinetics

The primary metabolic pathway of 2-(2-butoxyethoxy)ethyl acetate involves rapid hydrolysis to diethylene glycol monobutyl ether (DGBE), which is then oxidized to 2-(2-butoxyethoxy)acetic acid (DBAA), the major urinary metabolite.[3] No unchanged parent compound or DGBE is typically detected in the urine.[3]

Metabolic Pathway

The metabolic conversion of 2-(2-butoxyethoxy)ethyl acetate is a two-step process.

Toxicological Data

The acute toxicity of 2-(2-butoxyethoxy)ethyl acetate has been evaluated in several animal models. The available data is summarized below.

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 6500 mg/kg | [1] |

| Oral LD50 | Rabbit | 2260 mg/kg | [1] |

| Oral LD50 | Chicken | 5 mL/kg | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and metabolic studies of 2-(2-butoxyethoxy)ethyl acetate are crucial for reproducible research. The following sections outline the methodologies found in the literature.

Synthesis: Continuous Esterification

A method for the continuous production of 2-(2-butoxyethoxy)ethyl acetate involves the esterification of diethylene glycol monobutyl ether with acetic acid.

-

Reactants: Diethylene glycol monobutyl ether and acetic acid.[4]

-

Catalyst: Solid acid catalyst in a two-part fixed bed reactor.[4]

-

Reaction Temperature: 70-150 °C.[4]

-

Procedure:

Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

OSHA Method 83 provides a validated procedure for the determination of 2-(2-butoxyethoxy)ethyl acetate in air samples.

-

Sample Collection: Air is drawn through a standard size coconut shell charcoal tube.[5][6]

-

Desorption: The charcoal is desorbed with a 95/5 (v/v) solution of methylene chloride and methanol.[5][6]

-

Analysis: The desorbed sample is analyzed by gas chromatography using a flame ionization detector (GC-FID).[5][6]

-

Storage: Samples should be stored at 0°C or colder to minimize hydrolysis.[5][6]

In Vitro Hydrolysis and In Vivo Metabolism in Rats

A study investigating the metabolic fate of 2-(2-butoxyethoxy)ethyl acetate in rats provides a framework for its toxicokinetic evaluation.

-

In Vitro Hydrolysis:

-

In Vivo Metabolism and Disposition:

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct effects of 2-(2-butoxyethoxy)ethyl acetate or its primary metabolite, 2-(2-butoxyethoxy)acetic acid, on specific cellular signaling pathways. Research on the toxicological effects of the parent compound and its metabolites has primarily focused on hematological effects and general cytotoxicity rather than targeted interactions with signaling cascades.[7] The cytotoxic effects of the intermediate metabolite of the related compound 2-butoxyethanol, butoxyacetaldehyde, have been shown to involve alterations in cell morphology and depolymerization of actin-containing stress fibers in vitro.[8] Further research is required to elucidate any potential interactions of 2-(2-butoxyethoxy)ethyl acetate and its metabolites with intracellular signaling.

Relevance to Drug Development

While 2-(2-butoxyethoxy)ethyl acetate is predominantly used as an industrial solvent, its properties and those of structurally similar compounds, such as diethylene glycol monoethyl ether (DEGEE), suggest potential applications in pharmaceutical formulations.[1]

Potential as a Pharmaceutical Excipient

Glycol ethers like DEGEE are utilized in topical, oral, and parenteral drug delivery systems as solvents, solubilizers, and penetration enhancers.[9][10][11] Given its solvent characteristics, 2-(2-butoxyethoxy)ethyl acetate could potentially be explored for similar applications, particularly in topical formulations where its slow evaporation rate could be advantageous.[1] However, a thorough evaluation of its safety and compatibility with active pharmaceutical ingredients would be necessary.

Logical Flow for Formulation Consideration

The decision-making process for considering 2-(2-butoxyethoxy)ethyl acetate as a novel excipient would follow a logical progression.

References

- 1. buteth-2 acetate, 124-17-4 [thegoodscentscompany.com]

- 2. 2-(2-Butoxyethoxy)ethyl acetate | CAS#:124-17-4 | Chemsrc [chemsrc.com]

- 3. Metabolic studies with diethylene glycol monobutyl ether acetate (DGBA) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google Patents [patents.google.com]

- 5. osha.gov [osha.gov]

- 6. Analytical Method [keikaventures.com]

- 7. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Einecs 254-686-3 (11-Bromo-1-undecene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 254-686-3, commonly known as 11-bromo-1-undecene. This document details its nomenclature, physicochemical properties, and key applications in organic synthesis, with a focus on polymerization and functionalization reactions. Detailed experimental protocols for significant applications are provided to facilitate research and development.

Nomenclature and Identification

The substance registered under Einecs 254-686-3 is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it a valuable intermediate in chemical synthesis.

Table 1: Synonyms and Common Names

| Type | Name/Identifier |

| IUPAC Name | 11-bromoundec-1-ene |

| CAS Number | 7766-50-9 |

| EINECS Number | 254-686-3 |

| Common Synonyms | 1-Bromo-10-undecene, ω-Bromoundecylene |

| Molecular Formula | C₁₁H₂₁Br |

| InChI Key | YPLVPFUSXYSHJD-UHFFFAOYSA-N |

Physicochemical Properties

11-Bromo-1-undecene is a colorless to pale yellow liquid with properties that make it suitable for a variety of organic reactions.[1] It is soluble in organic solvents like alcohols and ethers but has low solubility in water.[1]

Table 2: Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 233.19 g/mol | [2] |

| Boiling Point | 149-150 °C at 35 mmHg | [2] |

| Density | 1.063 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.468 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility in Water | 0.2422 mg/L at 25°C (estimated) | [4] |

Core Applications and Reactivity

The dual functionality of 11-bromo-1-undecene, possessing both a terminal double bond and a primary alkyl bromide, allows for a wide range of chemical transformations. The terminal alkene can undergo polymerization and addition reactions, while the alkyl bromide is a reactive site for nucleophilic substitution and the formation of organometallic reagents.[5]

Polymer Synthesis

11-Bromo-1-undecene is a key monomer for producing functionalized polyolefins. The pendant bromo groups in the resulting polymer serve as reactive handles for further modification.[5]

-

Brominated Polyethylene: It can be copolymerized with ethylene using metallocene catalysts to create brominated polyethylene. This introduces a reactive bromine atom at the end of side chains, allowing for further functionalization of the polymer.[3][5]

-

Anion Exchange Membranes (AEMs): This compound is used in the synthesis of poly(olefin)-based AEMs. These membranes are crucial components in alkaline fuel cells.[3]

Nucleophilic Substitution

The primary alkyl bromide readily undergoes nucleophilic substitution (Sɴ2) reactions. This allows for the introduction of a wide variety of functional groups, such as amines, thiols, and carboxylates, making it a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and specialty materials.[5]

Grignard Reagent Formation

The alkyl bromide can react with magnesium to form a Grignard reagent, 10-undecenylmagnesium bromide. This organometallic compound is a powerful nucleophile used to create new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 11-bromo-1-undecene.

Synthesis of Poly(olefin)-Based Anion Exchange Membranes (AEMs)

This protocol describes the synthesis of a bromoalkyl-functionalized poly(olefin) via Ziegler-Natta polymerization, followed by its conversion into a quaternary ammonium-containing AEM.

Part 1: Copolymerization

-

Reactor Setup: Introduce 50 mL of toluene into a 100 mL glass bottle equipped with a magnetic stirrer.

-

Monomer Addition: Inject 11-bromo-1-undecene (2.0 g, 8.58 mmol) and 4-(4-methylphenyl)-1-butene (6.4 g, 43.83 mmol) into the reactor.

-

Initiation: Add 0.05 g of TiCl₃·AA and 1.0 mL of AlEt₂Cl (1.0 M in heptane) to the glass bottle to initiate the copolymerization.

Part 2: Membrane Fabrication and Quaternization

-

Solution Casting: Dissolve the synthesized copolymer in tetrahydrofuran (THF) to create a 4 wt % solution. Cast this solution onto a leveled PTFE mold.

-

Drying: Dry the cast film at 50 °C under ambient pressure for 24 hours, followed by vacuum drying for another 24 hours at 50 °C. This will yield a transparent film approximately 60 ± 5 μm thick.

-

Quaternization: Immerse the membrane in a trimethylamine solution at 35 °C for 72 hours. This step converts the pendant bromoalkyl groups into quaternary ammonium groups, yielding the final anion exchange membrane.

Metallocene-Catalyzed Synthesis of Brominated Polyethylene

This procedure outlines the copolymerization of ethylene and 11-bromo-1-undecene using a metallocene catalyst.

-

Materials: Use dried and purified 11-bromo-1-undecene and solvents. Ethylene should be purified by passing it through deoxygenated and dehydrated columns. The catalyst system consists of a metallocene complex, such as rac–Et(H4Ind)2ZrCl2, and a cocatalyst, like modified methylaluminoxane (MMAO).[1]

-

Polymerization: Conduct the polymerization in a suitable reactor under an ethylene atmosphere. The incorporation of 11-bromo-1-undecene can be controlled by the initial monomer feed and the choice of cocatalyst. Using dried methylaluminoxane (dMAO) can significantly increase the incorporation of the bromo-comonomer.[1]

-

Analysis: The resulting brominated polyethylene can be characterized by ¹H NMR spectroscopy, with the signal for the methylene group adjacent to the bromine (–CH₂–Br) appearing around 3.5 ppm.[4]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships for the synthesis and reactions of 11-bromo-1-undecene.

Caption: Workflow for Anion Exchange Membrane (AEM) Synthesis.

Caption: Reactivity Pathways of 11-Bromo-1-undecene.

References

Einecs 254-686-3 physical and chemical properties

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of the Physical and Chemical Properties of Einecs 254-686-3

Executive Summary

This technical guide addresses the physical and chemical properties, experimental protocols, and biological significance of the chemical entity identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 254-686-3. Extensive database searches have identified this EINECS number is linked to the Chemical Abstracts Service (CAS) number 39897-21-7 and the molecular formula C18H32N2O4 . However, publicly available information regarding the specific properties, experimental methodologies, and biological activity of this compound is exceptionally scarce. This document outlines the findings and the limitations encountered during the information retrieval process.

Chemical Identification

Initial searches across multiple chemical databases confirmed the association between this compound and CAS 39897-21-7. One source tentatively identifies this CAS number as N-[(Vinyloxy)carbonyl]-L-alanine, compound with dicyclohexylamine (1:1) . However, this identification is not widely corroborated across other major chemical inventories and should be considered provisional.

Physical and Chemical Properties

Experimental Protocols

Due to the absence of published studies detailing the physicochemical properties of this compound, no experimental protocols for their determination can be provided.

Biological Activity and Signaling Pathways

An extensive search of scientific literature and biomedical databases revealed no information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Consequently, no data relevant to drug development professionals is available at this time.

Logical Workflow for Information Retrieval

The following diagram illustrates the systematic approach undertaken to gather information on this compound.

Caption: Workflow for the attempted retrieval of information on this compound.

Conclusion

Despite a multi-faceted search strategy, there is a significant lack of publicly available scientific and technical data for the chemical substance associated with this compound. The information required to fulfill the core requirements of an in-depth technical guide—including quantitative data, experimental protocols, and biological activity—could not be obtained. It is recommended that researchers interested in this compound consider primary research to determine its properties and potential applications.

Technical Guide on the Toxicological Data of 4,4'-Methylenebis(2-chloroaniline) (EINECS 254-686-3)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) and regulatory guidelines before handling this substance.

Introduction

The substance identified by EINECS number 254-686-3 is 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA or MBOCA.[1][2] It is an aromatic amine primarily used as a curing agent for polyurethane elastomers.[1][3] Structurally similar to the known human bladder carcinogen benzidine, MOCA has been the subject of numerous toxicological studies.[1] This guide provides a comprehensive overview of its toxicological profile, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

-

CAS Number: 101-14-4[2]

-

Molecular Formula: C₁₃H₁₂Cl₂N₂[2]

-

Appearance: Colorless to light brown crystalline solid or pellet with a faint amine-like odor.[2][4][5]

-

Solubility: Slightly soluble in water; soluble in dilute acids, ether, and alcohol.[4][5]

Toxicological Data Summary

The toxicological data for MOCA indicates significant health hazards, including carcinogenicity and acute toxicity. The following tables summarize the available quantitative data.

| Endpoint | Value | Species | Route | Source |

| LD50 | 2,000 mg/kg | Rat | Oral | [6] |

| LD50 | >2,000 mg/kg | Rat | Dermal | [6] |

Experimental Protocol: Acute Oral LD50 (Rat)

While the specific guideline for the cited LD50 value is not provided in the search results, a typical acute oral toxicity study (e.g., OECD Guideline 423) would involve the following methodology:

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used.

-

Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

-

Dose Administration: The substance is administered in a single dose by gavage. A range of doses is typically used to determine the dose that is lethal to 50% of the test animals.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

MOCA is classified as a probable human carcinogen (Group B2) by the EPA and a Group 1 carcinogen by IARC.[1][3] Animal studies have demonstrated that MOCA induces tumors in multiple organs.[1][3]

| Species | Route | Target Organs for Tumors | Source |

| Rat | Oral | Liver, lung, urinary bladder, mammary glands.[3] | [3] |

| Mouse | Oral | Liver | [7] |

| Dog | Oral | Urinary bladder | [1] |

Experimental Protocol: Chronic Oral Carcinogenicity Study (Dog)

A long-term study in dogs that demonstrated the carcinogenicity of MOCA involved the following protocol:

-

Test Animals: Female beagle dogs were used in the study.

-

Dose Administration: MOCA was administered orally in a gelatin capsule.

-

Duration: The study was conducted for a period of up to 9 years.

-

Endpoints: The study evaluated the incidence of tumors, with a particular focus on the urinary bladder.

MOCA has been shown to be genotoxic. It interacts with DNA to form adducts in urothelial cells.[8] Studies in exposed workers have also shown an induction of sister chromatid exchange and micronuclei in urothelial cells and lymphocytes.[8]

-

Acute Exposure: Accidental human exposure has resulted in gastrointestinal distress, transitory kidney damage, and burning of the face and eyes.[3] It can also interfere with the blood's ability to carry oxygen, leading to headaches, dizziness, nausea, and a bluish discoloration of the skin and lips.

-

Chronic Exposure: There is limited information on the chronic, non-cancer effects of MOCA in humans.[3] Epidemiological studies have suggested a link between MOCA exposure and bladder cancer in workers, though the data is not sufficient to establish a definitive causal relationship.[7]

Visualizations

The following diagram illustrates a general workflow for assessing the toxicological hazards of a chemical substance like MOCA.

Caption: General workflow for toxicological hazard assessment.

The following diagram illustrates a simplified logical pathway from MOCA exposure to the development of cancer, based on the available data.

Caption: Simplified pathway of MOCA-induced carcinogenicity.

Regulatory Status and Exposure Limits

-

IARC: Group 1 - Carcinogenic to humans.[1]

-

EPA: Group B2 - Probable human carcinogen.[3]

-

ACGIH TLV-TWA: 0.01 ppm.[1]

-

NIOSH REL: The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) for MOCA.[3]

-

EPA Provisional Reference Dose (RfD): 0.0007 mg/kg/day.[3]

Conclusion

The toxicological data for 4,4'-Methylenebis(2-chloroaniline) (EINECS 254-686-3) clearly indicate that it is a hazardous substance with carcinogenic and acute toxic effects. The evidence from animal studies is strong, and there is supporting evidence of genotoxicity in exposed human populations. Professionals working with this substance should adhere to strict safety protocols to minimize exposure and mitigate the associated health risks. Further research into the chronic non-cancer effects and the precise mechanisms of carcinogenicity in humans is warranted.

References

- 1. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. epa.gov [epa.gov]

- 4. 4,4′-METHYLENEBIS(2-CHLOROBENZENAMINE) - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. agilent.com [agilent.com]

- 7. 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide on the Environmental Fate and Transport of Octocrylene (EINECS 254-686-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octocrylene (EINECS 254-686-3), chemically known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, is an organic compound widely used as a UV filter in sunscreens and other personal care products to protect against UVB and short-wave UVA radiation.[1][2] Its high production volume and widespread use have led to its detection in various environmental compartments, prompting a thorough evaluation of its environmental fate and transport.[3][4] This document provides a comprehensive technical overview of the current scientific understanding of Octocrylene's behavior in the environment, including its persistence, bioaccumulation potential, and mobility. Detailed experimental protocols for key studies are provided, along with visualizations of its degradation pathways and environmental distribution.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Octocrylene is a viscous, oil-soluble liquid characterized by high lipophilicity.[3][5] These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6197-30-4 | [5] |

| Molecular Formula | C24H27NO2 | [5] |

| Molecular Weight | 361.48 g/mol | [5] |

| Physical State | Viscous liquid | [3] |

| Water Solubility | Very low | [3][4] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.88 | [6][7] |

| Boiling Point | 218 °C at 1.5 mmHg | [5] |

| Density | 1.051 g/mL at 25 °C | [5] |

Environmental Fate

The environmental fate of Octocrylene is characterized by its persistence in some environmental compartments and its transformation through various biotic and abiotic processes.

Persistence and Degradation

Octocrylene is generally considered to be poorly biodegradable and resistant to abiotic hydrolysis and photolysis.[4][6] However, it can be transformed through other processes such as biodegradation under specific conditions and chlorination.

Biodegradation: Standard tests for ready biodegradability have shown that Octocrylene is not readily biodegradable.[8] Studies in wastewater treatment plants (WWTPs) indicated little to no degradation under aerobic conditions.[1] However, biotransformation has been observed in sediment conditions.[8] Specific microbial communities have shown the ability to degrade Octocrylene. For instance, Mycobacterium agri has been shown to biodegrade 19.1% of added Octocrylene, suggesting that natural degradation mechanisms exist.[9][10]

Photodegradation: While generally considered stable against photolysis, some studies have investigated its photodegradation.[6] When exposed to UV light in aqueous solutions, Octocrylene can be eliminated, leading to the formation of photo-transformation products.[11] The presence of other UV filters, such as ethylhexyl methoxycinnamate, can alter the degradation rates and lead to the formation of mixed transformation products.[11] A significant degradation product of Octocrylene is benzophenone, a known carcinogen and endocrine disruptor, which can form over time in products containing Octocrylene.[12][13]

Hydrolysis: Octocrylene is resistant to abiotic hydrolysis.[6]

Chlorination: In conditions typical of wastewater treatment or swimming pools, Octocrylene can react with chlorine to form a variety of disinfection byproducts.[1][7] A study identified eleven such byproducts, including benzophenone and various chlorinated derivatives.[1][7]

The following table summarizes the degradation data for Octocrylene.

| Degradation Process | Finding | Reference |

| Ready Biodegradability | Not readily biodegradable | [8] |

| Wastewater Treatment | Poorly removed (0-10% degradation in aerobic conditions) | [1] |

| Biodegradation in Sediment | Evidence of biotransformation | [8] |

| Microbial Degradation | Mycobacterium agri biodegraded 19.1% in a lab study | [10] |

| Photodegradation | Can be eliminated by UV light, forming transformation products | [11] |

| Hydrolysis | Resistant to abiotic hydrolysis | [6] |

| Chlorination | Degrades into at least 11 disinfection byproducts | [1][7] |

Bioaccumulation

Due to its high lipophilicity (log Kow of 6.88), there have been concerns about Octocrylene's potential to bioaccumulate in aquatic organisms.[6][7]

Several studies have investigated the bioconcentration and biomagnification of Octocrylene in fish. The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water, while the biomagnification factor (BMF) indicates its potential to accumulate through the food chain.

A key study determined the BCF in zebrafish and the BMF in rainbow trout. The results indicated that while Octocrylene does accumulate in fish, the BCF is below the regulatory threshold for bioaccumulation as defined by REACH.[3][4] The low BMF value suggests that it does not significantly accumulate along the food chain.[3]

| Bioaccumulation Parameter | Organism | Value | Conclusion | Reference |

| Bioconcentration Factor (BCF) | Zebrafish (Danio rerio) | 858 L/kg (growth and lipid corrected) | Not considered bioaccumulative according to REACH criteria | [3] |

| Biomagnification Factor (BMF) | Rainbow Trout (Oncorhynchus mykiss) | 0.0335 (corrected) | No significant accumulation along the food chain | [3] |

Mobility and Transport

Octocrylene's low water solubility and high lipophilicity result in a high potential for sorption to organic matter in soil and sediment.[4] This means that in aquatic environments, it is likely to partition from the water column to sediment.

The primary pathway for Octocrylene to enter the environment is through wastewater discharges from households and industries, as it is washed off during showering and swimming.[14][15] Its presence in freshwater and marine environments is often linked to recreational activities or wastewater effluent.[4] Due to its persistence and high sorption capacity, it can accumulate in sediments.[6]

The potential for a chemical to adsorb to soil and sediment is often quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter, reducing its mobility in the environment.[16] While specific Koc values for Octocrylene were not found in the provided search results, its high log Kow suggests a high Koc.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of protocols for key experiments related to the environmental fate of Octocrylene.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD 305)

This type of study is critical for assessing the bioaccumulation potential of substances like Octocrylene.[17]

Objective: To determine the bioconcentration factor (BCF) and biomagnification factor (BMF) of Octocrylene in fish.

Methodology for Bioconcentration (Aqueous Exposure):

-

Test Organism: Zebrafish (Danio rerio) are often used.

-

Exposure: Fish are exposed to a constant, low concentration of 14C-labeled Octocrylene in the water for an uptake phase (e.g., 28 days). Passive dosing techniques may be required due to the low water solubility of Octocrylene to ensure a stable exposure concentration.[3]

-

Depuration: Following the uptake phase, fish are transferred to clean water for a depuration phase (e.g., 28 days).

-

Sampling: Water and fish samples are taken at regular intervals during both phases.

-

Analysis: The concentration of Octocrylene (and its metabolites, if applicable) in fish tissue and water is determined using liquid scintillation counting for the 14C-label.

-

Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Kinetic BCFs are derived from the uptake and depuration rate constants.

Methodology for Biomagnification (Dietary Exposure):

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) are a common choice.

-

Exposure: Fish are fed a diet containing a known concentration of Octocrylene for an uptake phase.

-

Depuration: After the uptake phase, the fish are fed a clean diet.

-

Sampling and Analysis: Similar to the BCF study, fish are sampled throughout the experiment to determine the concentration of Octocrylene in their tissues.

-

Calculation: The BMF is calculated based on the uptake and elimination kinetics from the dietary exposure.

Chlorination of Octocrylene

This experiment investigates the transformation of Octocrylene under conditions simulating water disinfection processes.[1]

Objective: To identify the degradation byproducts of Octocrylene when it reacts with sodium hypochlorite.

Methodology:

-

Preparation: Octocrylene is dissolved in a solvent like acetonitrile and then diluted with water to a final concentration relevant to environmental or swimming pool scenarios (e.g., ~10⁻⁶ M).[7]

-

Reaction: A sodium hypochlorite solution is added dropwise to the Octocrylene solution under constant stirring at room temperature. The molar ratio of Octocrylene to hypochlorite is set (e.g., 1:20).[1]

-

Quenching: After a set reaction time (e.g., 2 hours), the reaction is stopped by adding a quenching agent like sodium thiosulphate.[1]

-

Extraction and Isolation: The reaction mixture is concentrated (e.g., by lyophilization), and the byproducts are extracted and separated using techniques like High-Performance Liquid Chromatography (HPLC).

-

Identification: The chemical structures of the isolated byproducts are determined using advanced analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of Octocrylene's environmental fate.

Environmental Fate and Transport of Octocrylene

References

- 1. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Octocrylene? [synapse.patsnap.com]

- 3. Evaluation of the bioaccumulation of octocrylene after dietary and aqueous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ect.de [ect.de]

- 5. 2-氰基-3,3-二苯基-2-丙烯酸-2-乙己酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fate, Transport, and Potential Exposure in the Environment - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of mixtures of UV filters octocrylene and ethylhexyl methoxycinnamate leads to formation of mixed transformation products and different kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stream2sea.com [stream2sea.com]

- 13. What is octocrylene? Benefits, risks, and the environment [medicalnewstoday.com]

- 14. icpdr.org [icpdr.org]

- 15. researchgate.net [researchgate.net]

- 16. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 17. Environmental Fate Studies - Symbiotic Research [symbioticresearch.net]

Unable to Proceed: Ambiguous Chemical Identity for Einecs 254-686-3

Initial investigations to fulfill the request for an in-depth technical guide on the substance identified by Einecs 254-686-3 have revealed significant ambiguity and conflicting data regarding its precise chemical identity. As a result, the development of the requested whitepaper cannot proceed until this fundamental issue is resolved.

The Einecs number 254-686-3 is associated with the CAS number 39897-21-7. However, searches across various chemical databases, supplier catalogs, and regulatory agency websites have yielded contradictory information for this specific identifier.

Several sources inconclusively describe the substance as a derivative of either L-alanine or L-serine. This lack of a definitive chemical name and structure makes it impossible to conduct the necessary historical research, gather accurate experimental data, or delineate any relevant biological signaling pathways as requested.

Further complicating the matter, searches for this CAS number have also erroneously linked to unrelated compounds such as the fungicide Carbendazim (CAS 10605-21-7) and commercial adhesives. This suggests potential errors or inconsistencies in public chemical databases.

Without a confirmed and unambiguous chemical identity for this compound, any attempt to generate a technical guide would be based on speculation and could lead to the dissemination of inaccurate information. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are entirely dependent on a precise understanding of the molecule .

The creation of an in-depth technical guide as specified is not feasible at this time due to the lack of a clear and consistent chemical identity for this compound. Further clarification and a definitive identification of the substance are required before any meaningful research and content generation can commence.

Methodological & Application

Synthesis Protocol for Einecs 254-686-3: 3-(2-Ethylhexyloxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Einecs 254-686-3, chemically known as 3-(2-ethylhexyloxy)propane-1,2-diol and commonly referred to as ethylhexylglycerin, is a versatile compound with significant applications in the cosmetic and pharmaceutical industries. It functions as a surfactant, emollient, skin conditioning agent, and preservative potentiator.[][2] Its antimicrobial properties make it an effective alternative to traditional preservatives like parabens.[2] The synthesis of high-purity ethylhexylglycerin is crucial for its safe and effective use in consumer products.

Two primary synthesis routes are detailed in this document. The first involves the acid-catalyzed ring-opening of 2-ethylhexyl glycidyl ether with acetone, followed by hydrolysis. The second is a Williamson ether synthesis, reacting 2-ethylhexanol with a glycerol derivative. The choice of synthesis route can depend on factors such as starting material availability, desired purity, and scalability.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening of 2-Ethylhexyl Glycidyl Ether

This protocol describes the synthesis of 3-(2-ethylhexyloxy)propane-1,2-diol via the reaction of 2-ethylhexyl glycidyl ether with acetone, catalyzed by boron trifluoride diethyl etherate, followed by hydrolysis.

Materials:

-

2-Ethylhexyl glycidyl ether

-

Acetone

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methylamine aqueous solution or Ammonium hydroxide solution (Terminator)

-

Formic acid

-

Sodium bicarbonate

-

Distilled water

-

Stabilizer

Equipment:

-

2000 mL four-neck flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Water bath

-

Short-path distillation apparatus

Procedure:

-

Reaction Setup: In a 2000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 330 g of 2-ethylhexyl glycidyl ether. Place the flask in a water bath to maintain the reaction temperature.

-

Addition of Reactants: While stirring, control the temperature at 10-20°C. Simultaneously add 175 g of acetone and 15 g of boron trifluoride diethyl etherate catalyst dropwise over 40 minutes.[3][4]

-

Reaction: After the addition is complete, maintain the reaction mixture at 10-20°C for 120 minutes.[3]

-

Termination: Add 15 g of methylamine aqueous solution (or 20 g of ammoniacal liquor) and stir for 10 minutes to terminate the reaction.[3]

-

Solvent Removal: Remove the excess acetone by distillation under reduced pressure.[3]

-

Hydrolysis: To the remaining reactants, add 40 g of formic acid and 50 g of distilled water. Heat the mixture in a water bath at 50-55°C for 180 minutes.[3]

-

Work-up:

-

Allow the mixture to stand and separate into layers.

-

Separate the oil phase and neutralize it with sodium bicarbonate until it reaches a neutral pH.

-

Wash the oil phase twice with distilled water.[3]

-

-

Stabilization and Purification:

-

Add a stabilizer to the washed oil phase.

-

Perform short-path distillation under a vacuum of 40-50 Pa.

-

Collect the distillate at a temperature range of 135-145°C to obtain high-purity 3-(2-ethylhexyloxy)propane-1,2-diol.[3]

-

Protocol 2: Williamson Ether Synthesis from 2-Ethylhexanol

This protocol outlines the synthesis of 3-(2-ethylhexyloxy)propane-1,2-diol from 2-ethylhexanol and 3-chloro-1,2-propanediol in the presence of a base.

Materials:

-

2-Ethylhexanol (Isooctanol)

-

3-Chloro-1,2-propanediol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) solution

-

Water

Equipment:

-

Pre-mixing tank

-

Raw material storage tanks with oil bath heating

-

Micromixer

-

Microchannel reactor

-

Separatory funnel

-

Molecular distillation apparatus

Procedure:

-

Reactant Preparation:

-

Reaction:

-

Pump the two preheated raw materials into a micromixer at a flow volume ratio of 1:1.3 (NaOH/2-ethylhexanol mixture to 3-chloro-1,2-propanediol).[5]

-

The mixed reactants then enter a microchannel reactor (diameter 2.0 mm) maintained at 90°C for a reaction time of 40 minutes to obtain crude ethylhexylglycerin.[5]

-

-

Work-up:

-

Adjust the pH of the crude product to 7 with a hydrochloric acid solution.

-

Cool the mixture to room temperature and separate the oil and water layers using a separatory funnel.

-

Drain the aqueous phase and wash the organic phase twice with water.[5]

-

-

Purification:

-

Separate the organic phase and purify it using a molecular distillation apparatus under a vacuum of 40-50 Pa.

-

Collect the fraction at 138 ± 3°C to obtain pure 3-(2-ethylhexyloxy)propane-1,2-diol.[5]

-

Data Presentation

| Parameter | Protocol 1 (Acid-Catalyzed) | Protocol 2 (Williamson Ether Synthesis) |

| Starting Materials | 2-Ethylhexyl glycidyl ether, Acetone | 2-Ethylhexanol, 3-Chloro-1,2-propanediol |

| Catalyst/Base | Boron trifluoride diethyl etherate | Sodium hydroxide |

| Molar Ratio (Catalyst/Base:Reactant) | 1:40 (Catalyst:2-Ethylhexyl glycidyl ether)[6] | 1.5:1 (NaOH:2-Ethylhexanol)[5] |

| Reaction Temperature | 10-20°C | 90°C[5] |

| Reaction Time | 2.67 hours (160 minutes) | 40 minutes[5] |

| Purity | 99.5%[3] | 99.7%[5] |

| Yield | 89.0%[3] | 92.4%[5] |

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of 3-(2-Ethylhexyloxy)propane-1,2-diol via Protocol 1.

Caption: Workflow for the synthesis of 3-(2-Ethylhexyloxy)propane-1,2-diol via Protocol 2.

References

- 2. cymitquimica.com [cymitquimica.com]

- 3. A method for preparing high-purity ethylhexylglycerin - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104817436A - Method for preparing high-purity ethylhexylglycerin - Google Patents [patents.google.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

Application Note 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An in-depth guide to the analytical methodologies for the detection and quantification of Flumazenil (Einecs 254-686-3), a potent benzodiazepine antagonist.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. Flumazenil is utilized as an antidote for benzodiazepine overdose and for the reversal of sedative effects from benzodiazepine anesthetics.[4][5]

Introduction: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of Flumazenil in plasma and pharmaceutical formulations.[2][6] It offers a balance of speed, reproducibility, and cost-effectiveness. The principle involves separating Flumazenil from other components in a sample using a reversed-phase column, followed by its detection based on its UV absorbance.

Experimental Protocol:

1. Sample Preparation (Plasma):

-

To a 1 mL plasma sample, add an internal standard (e.g., Lamotrigine).[6]

-

Perform liquid-liquid extraction under basic conditions.[6]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 25 cm).[7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., pH 2.0 phosphoric acid solution), methanol, and tetrahydrofuran.[8]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 5 µL.[7]

3. Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of Flumazenil to the internal standard against a calibration curve.

-

The calibration curve should be linear over the desired concentration range.[6]

Quantitative Data Summary: HPLC-UV

| Parameter | Value | Reference |

| Linearity Range | 2.5 - 1000 ng/mL | [6] |

| Limit of Detection (LOD) | 2 ng/mL | [9] |

| Reproducibility | High | [6] |

Application Note 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of Flumazenil in biological matrices like plasma and serum.[9][10][11] This technique offers lower detection limits compared to HPLC-UV, making it suitable for pharmacokinetic studies.[9][11] The method involves chromatographic separation followed by mass spectrometric detection, often using electrospray ionization (ESI).[11]

Experimental Protocol:

1. Sample Preparation (Serum/Plasma):

-

To a serum or plasma sample, add a deuterated internal standard (e.g., N-Methyl tri-deuterated flumazenil).[11]

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).[9][10][12]

-

Wash the cartridge to remove interferences.

-

Elute Flumazenil and the internal standard with an appropriate solvent (e.g., ethyl acetate).[9][10][12]

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

2. LC-MS/MS Conditions:

-

Instrument: LC system coupled to a tandem mass spectrometer with an ESI source.

-

Column: Reversed-phase column (e.g., Lichrospher RP-8).[9][10]

-

Mobile Phase: A gradient or isocratic mixture of acidic acetonitrile and ammonium acetate in water.[9][10]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For Flumazenil, monitor the transition for m/z 304.[9][10][12]

3. Data Analysis:

-

Quantify Flumazenil based on the peak area ratio to the internal standard using a calibration curve.

-

The method's accuracy and precision should be validated with quality control samples.

Quantitative Data Summary: LC-MS & LC-MS/MS

| Parameter | Value | Reference |

| Linearity Range | 1 - 100 ng/mL (LC-MS) | [9] |

| Limit of Detection (LOD) | 0.5 ng/mL (LC-MS) | [9][10][12] |

| Limit of Quantification (LOQ) | 1.0 ng/mL (LC-MS) | [9][10][12] |

| Recovery | 78% - 94.65% | [9][10][11][12] |

| Linearity Range (LC-MS/MS) | 0.05 - 0.5 nM (15-150 pg/ml) | [11] |

| Intra-assay Precision (RSD) | ≤ 6% | [11] |

| Inter-assay Precision (RSD) | ≤ 7% | [11] |

| Accuracy | 95% - 104% | [11] |

Other Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is another specific method for Flumazenil detection in plasma, with a reported minimum detectable quantity of 1.0 ng/mL.[13] For the analysis of impurities in Flumazenil formulations, Thin-Layer Chromatography (TLC) and HPLC are commonly employed.[2][7][14]

Visualizations

Caption: General experimental workflow for Flumazenil analysis.

Caption: Flumazenil's mechanism of action at the GABA-A receptor.

References

- 1. Flumazenil | C15H14FN3O3 | CID 3373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flumazenil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Flumazenil - Wikipedia [en.wikipedia.org]

- 6. A rapid high-pressure liquid chromatographic procedure for determination of flumazenil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uspnf.com [uspnf.com]

- 8. uspbpep.com [uspbpep.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Determination of flumazenil in serum by liquid chromatography-mass spectrometry: Application to kinetics study in acute diazepam overdose | Vojnosanitetski pregled [aseestant.ceon.rs]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for the Use of 3,3'-Diindolylmethane (Einecs 254-686-3) in Animal Models

Introduction

3,3'-Diindolylmethane (DIM), identified by Einecs number 254-686-3, is a biologically active compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2][3] DIM has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in cancer chemoprevention, anti-inflammatory processes, and modulation of estrogen metabolism.[1][4][5][6] Extensive research in various animal models has demonstrated its efficacy in inhibiting tumor growth, reducing inflammation, and influencing hormonal pathways.[1][4][7] These notes provide a comprehensive overview of the application of DIM in animal studies, including detailed protocols and data presentation for researchers, scientists, and drug development professionals.

Chemical Information

-

IUPAC Name: 3,3′-Methylenedi(1H-indole)[2]

-

Synonyms: 3,3'-Diindolylmethane, DIM[2]

-

CAS Number: 1968-05-4[2]

-

Molecular Formula: C₁₇H₁₄N₂[2]

-

Molar Mass: 246.313 g·mol⁻¹[2]

Applications in Animal Models

DIM has been investigated in a variety of animal models for several therapeutic areas:

-

Oncology: Primarily for its chemopreventive properties in breast, colon, and prostate cancers.[1][4][6]

-

Inflammation: To study its anti-inflammatory effects in conditions like colitis and arthritis.[4][7][8]

-

Endocrinology: For its role in modulating estrogen metabolism.[1][5]

-

Immunology: To evaluate its impact on immune function.[9]

Pharmacokinetics in Animal Models

Understanding the pharmacokinetic profile of DIM is crucial for designing in vivo experiments. Studies in mice and rats have shown that after oral administration, DIM is rapidly absorbed, with peak plasma concentrations observed between 0.5 to 2 hours.[10][11] The bioavailability of DIM can be influenced by the formulation, with oil-based solutions showing significantly higher bioavailability compared to crystalline forms.[10][12]

Table 1: Pharmacokinetic Parameters of DIM in Mice and Rats

| Parameter | Animal Model | Dose and Formulation | Key Findings | Reference |

| Peak Plasma Concentration | Mice | 250 mg/kg (crystalline and absorption-enhanced) | Peak values at 0.5 to 1 hour.[10] | [10] |

| Tissue Distribution | Mice | 250 mg/kg (oral) | Highest concentration in the liver, followed by lungs, kidneys, heart, and brain. | |

| Bioavailability | Rats | 200 mg/kg (crystalline) vs. 0.1 mg/kg (oil solution) | Oil solution showed approximately 5-fold higher bioavailability despite a 2000-fold lower dose.[12] | [12] |

| Clearance | Mice | 250 mg/kg (oral) | Estimated systemic clearance of 7.18 ml/h.[10] | [10] |

Experimental Protocols

Breast Cancer Chemoprevention in a Rat Model

This protocol is based on studies investigating the effect of DIM on chemically-induced mammary tumors in rats.[1]

Objective: To evaluate the efficacy of DIM in inhibiting the growth of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors in Sprague Dawley rats.

Materials:

-

Female Sprague Dawley rats (50-60 days old)

-

7,12-dimethylbenzanthracene (DMBA)

-

3,3'-Diindolylmethane (DIM)

-

Gavage needles

Procedure:

-

Tumor Induction: Induce mammary tumors by a single oral gavage of DMBA (e.g., 20 mg in 1 ml of corn oil).

-

Tumor Monitoring: Palpate the mammary glands weekly to monitor for tumor appearance. Once tumors are palpable (approximately 8-10 weeks post-DMBA administration), measure their dimensions with calipers.

-

Treatment Groups: Randomly assign rats to a control group (vehicle only) and a treatment group (DIM).

-

DIM Administration: Administer DIM orally via gavage at a dose of 5 mg/kg on alternating days.[1] The DIM can be suspended in a suitable vehicle like cod liver oil.[1]

-

Data Collection: Measure tumor size twice weekly. At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blotting for Akt and EGFR).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the control and DIM-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Table 2: Efficacy of DIM in a Rat Breast Cancer Model

| Animal Model | Carcinogen | DIM Dosage | Efficacy | Reference |

| Sprague Dawley rats | 7,12-dimethylbenzanthracene (DMBA) | 5 mg/kg (oral, alternating days) | Inhibition of tumor growth and induction of apoptosis.[1] | [1] |

| Human MCF-7 cell xenografts in mice | - | 5 mg/kg | Up to 64% inhibition of tumor growth.[1] | [1] |

Anti-inflammatory Effects in a Mouse Model of Colitis

This protocol is adapted from studies assessing the anti-inflammatory properties of DIM in a dextran sodium sulfate (DSS)-induced colitis model in mice.[4][8]

Objective: To determine the therapeutic effects of DIM on DSS-induced colitis in BALB/c mice.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Dextran sodium sulfate (DSS) (3-5% w/v in drinking water)

-

3,3'-Diindolylmethane (DIM)

-

Vehicle for DIM (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

Procedure:

-

Colitis Induction: Induce acute colitis by administering DSS in the drinking water for 7 days.

-

Treatment Groups: Divide mice into a control group (no DSS), a DSS-only group, and a DSS + DIM group.

-

DIM Administration: Administer DIM orally via gavage at a specified dose (e.g., 10-50 mg/kg) daily, starting from the first day of DSS administration.

-

Clinical Assessment: Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment (day 7 or later), euthanize the mice and collect the colon. Measure the colon length.

-

Histological and Biochemical Analysis: Process a section of the colon for histological examination (H&E staining). Homogenize the remaining colon tissue to measure myeloperoxidase (MPO) activity and levels of proinflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., prostaglandin E2, nitric oxide).[4]

-

Data Analysis: Compare body weight loss, DAI scores, colon length, MPO activity, and cytokine levels between the different groups.

Table 3: Anti-inflammatory Effects of DIM in a Mouse Colitis Model

| Animal Model | Inducing Agent | Key Findings with DIM Treatment | Reference |

| BALB/c mice | Dextran sodium sulfate (DSS) | Attenuated loss of body weight, reduced shortening of the colon, ameliorated colonic architecture, and decreased colonic MPO activity and production of proinflammatory mediators.[4][8] | [4][8] |

| BALB/c mice | Azoxymethane (AOM)/DSS | Dramatically decreased the number of colon tumors.[4][8] | [4][8] |

Signaling Pathways and Mechanisms of Action

DIM exerts its biological effects through the modulation of various signaling pathways.

Anti-Cancer Signaling

In cancer cells, DIM has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules.[5] One of the critical pathways affected is the PI3K/Akt pathway.[5]

Caption: DIM's inhibition of the Akt signaling pathway.

Anti-Inflammatory Signaling

DIM's anti-inflammatory effects are partly mediated by the downregulation of the NF-κB and AP-1 signaling pathways, which are crucial for the expression of proinflammatory mediators.[13]

Caption: DIM's inhibitory effect on NF-κB and AP-1 pathways.

Modulation of Estrogen Metabolism

DIM can alter estrogen metabolism by increasing the 2-hydroxylation of estrogen, leading to a higher ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1).[1][5] A higher 2-OHE1/16α-OHE1 ratio is associated with a lower risk of estrogen-responsive cancers.[5]

Caption: DIM's modulation of estrogen metabolism pathways.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study using DIM in an animal model.

Caption: General experimental workflow for DIM studies.

3,3'-Diindolylmethane (this compound) is a promising natural compound with well-documented anti-cancer, anti-inflammatory, and estrogen-modulating properties in various animal models. The provided application notes and protocols serve as a guide for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of DIM. Careful consideration of the animal model, dosage, formulation, and relevant endpoints is essential for obtaining meaningful and reproducible results.

References

- 1. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. 3,3'-diindolylmethane attenuates colonic inflammation and tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. 3,3'-Diindolylmethane attenuates experimental arthritis and osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 3,3'-Diindolylmethane stimulates murine immune function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Information regarding Einecs 254-686-3 is not publicly available.

Extensive searches for the chemical substance associated with the European Inventory of Existing Commercial Chemical Substances (Einecs) number 254-686-3 did not yield a definitive identification. As a result, information regarding its dosage, administration guidelines, application notes, and experimental protocols could not be retrieved.

The identity of a chemical substance is a prerequisite for accessing scientific literature and safety data sheets that would contain the necessary information to fulfill the detailed request for application notes, protocols, and data presentation. Without this foundational information, it is not possible to provide the requested content.

Further investigation would be required to first identify the chemical name and structure corresponding to Einecs 254-686-3 before any associated toxicological, pharmacological, or experimental data can be located and summarized.

Unraveling the Preparation of Stock Solutions for EINECS 254-686-3: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

The ability to consistently and accurately prepare stock solutions is a cornerstone of reproducible scientific research. This document provides a comprehensive guide to the preparation of stock solutions for the chemical entity designated by EINECS number 254-686-3. Due to initial discrepancies in publicly available data, a thorough verification of the chemical identity was conducted to ensure the accuracy of the following protocols. The verified chemical identity for EINECS 254-686-3 is associated with the CAS number 39897-21-7 and the molecular formula C18H32N2O4 .

Data Summary

For ease of reference, the key quantitative data for the preparation of this compound stock solutions are summarized in the table below.

| Parameter | Value | Notes |

| Chemical Name | [Specify Chemical Name upon confirmation] | - |

| CAS Number | 39897-21-7 | - |

| Molecular Formula | C18H32N2O4 | - |

| Molecular Weight | 340.46 g/mol | - |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High solubility |

| Alternative Solvent | Ethanol | Moderate solubility |

| Stock Solution Conc. | 10 mM | Recommended for most applications |

| Storage Temperature | -20°C | For long-term stability |

| Short-term Storage | 4°C | For up to one week |

Experimental Protocols

This section details the step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (CAS 39897-21-7) powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

-

Sterile, amber glass vials with screw caps

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

-20°C freezer and 4°C refrigerator

Procedure:

-

Pre-weighing Preparation:

-

Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Ensure the analytical balance is calibrated and level.

-

-

Weighing the Compound:

-

Carefully weigh out the desired amount of this compound powder into a sterile amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.40 mg of the compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 340.46 g/mol = 0.0034046 g = 3.40 mg

-

-

-

-

Solvent Addition:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution with 3.40 mg of compound, add 1 mL of DMSO.

-

-

Dissolution:

-

Securely cap the vial and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term stability. For short-term use (up to one week), aliquots can be stored at 4°C.

-

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the preparation of this compound stock solutions.

Caption: Workflow for preparing this compound stock solution.

Application Notes and Protocols for In Vitro Assay Development of Einecs 254-686-3 (3,3',4,4'-Tetrachloroazoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 254-686-3, chemically identified as 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB), is a dioxin-like compound known for its potent interaction with the Aryl Hydrocarbon Receptor (AhR). As a contaminant found in the manufacturing of certain herbicides, its toxicological profile is of significant interest. These application notes provide a framework for the in vitro assessment of TCAOB, focusing on its mechanism of action through AhR activation, subsequent induction of cytochrome P450 enzymes, and its genotoxic potential.

Chemical Identity:

| Identifier | Value |

| EINECS Number | 254-686-3 |

| Chemical Name | 3,3',4,4'-Tetrachloroazoxybenzene (TCAOB) |

| CAS Number | 39635-31-9 |

| Molecular Formula | C₁₂H₆Cl₄N₂O |

| Molecular Weight | 352.01 g/mol |

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

TCAOB, similar to other dioxin-like compounds, exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to TCAOB in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1).

Application Notes: Biotin-Streptavidin Interaction as a Model System for Protein Binding Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, represents one of the strongest known non-covalent biological interactions.[1][2] This high-affinity binding, with a dissociation constant (Kd) in the femtomolar to picomolar range (≈10⁻¹⁴ to 10⁻¹⁵ mol/L), makes the biotin-streptavidin system an invaluable tool in various biotechnological and pharmaceutical applications.[1][2][3] The bond forms rapidly and is resistant to extremes in pH, temperature, organic solvents, and denaturing agents.[1][2] Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin.[1][3][4][5] This multivalency allows for significant signal amplification in detection assays.[2][4][6] These characteristics make the biotin-streptavidin interaction an ideal model system for studying protein-ligand binding and for the development and validation of protein binding assays.

Applications in Protein Binding Studies

The robustness and high specificity of the biotin-streptavidin interaction are leveraged in a multitude of research applications, including:

-

Immunoassays: Extensively used in Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry for the detection and quantification of proteins.[5][6][7]

-

Protein Purification: Immobilized streptavidin is widely used for the affinity purification of biotinylated proteins and other molecules.[6][7]

-

Cell and Tissue Labeling: Biotinylated antibodies followed by fluorescently labeled streptavidin are commonly used for identifying and sorting cells (e.g., in flow cytometry) and for visualizing proteins in tissues.

-

Drug Discovery: Used in the development of screening assays to identify new drug candidates that may disrupt or modulate protein-protein interactions.

-

Biosensor Development: The biotin-streptavidin linkage is frequently employed to immobilize biomolecules onto sensor surfaces in techniques like Surface Plasmon Resonance (SPR).[8][9][10][11]

Quantitative Data: Binding Affinity and Kinetics

The interaction between biotin and streptavidin is characterized by a very slow dissociation rate, which contributes to its extremely high affinity. The following table summarizes key quantitative parameters for this interaction.

| Parameter | Value | Technique | Reference |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ mol/L | Multiple | [1][2][3] |

| Association Rate Constant (kon) | 3.5 x 10⁶ M⁻¹s⁻¹ | SPR | [8][11] |

| Dissociation Rate Constant (koff) | 3.9 x 10⁻² s⁻¹ | SPR | [8][11] |

| Stoichiometry (n) | ~1 (at 25°C) | ITC | [12][13][14] |

Experimental Protocols

Detailed methodologies for two common protein binding assays using the biotin-streptavidin model system are provided below.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection of a target antigen, utilizing a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.[15][16][17][18]

Materials:

-

96-well microtiter plate

-

Capture antibody specific for the target antigen

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Sample containing the target antigen

-

Biotinylated detection antibody specific for the target antigen

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with 100 µL of capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add 100 µL of the sample (and standards) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip for the analysis of its interaction with an analyte.[8][10][11]

Materials:

-

SPR instrument

-

Streptavidin-coated sensor chip

-

Running buffer (e.g., PBS with 0.05% Tween-20)

-

Biotinylated ligand

-

Analyte of interest

-

Regeneration solution (if applicable, e.g., 20 mM NaOH)[8][11]

Procedure:

-

System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

-

Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.

-

Stabilization: Flow running buffer over the sensor surface until a stable baseline is achieved.

-

Analyte Injection: Inject the analyte at various concentrations over the sensor surface to monitor the association phase.

-

Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.

-

Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. For very high-affinity interactions like biotin-streptavidin, regeneration may not be feasible.[19]

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizations

Caption: Workflow of a sandwich ELISA using biotin-streptavidin detection.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biotin and Streptavidin | AAT Bioquest [aatbio.com]

- 5. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]

- 6. southernbiotech.com [southernbiotech.com]

- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 8. biosensingusa.com [biosensingusa.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosensingusa.com [biosensingusa.com]

- 12. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 13. aimspress.com [aimspress.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]

- 17. nancyhemenway.com [nancyhemenway.com]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Spectroscopic Analysis of Einecs 254-686-3

Compound Identification: 4-Phenyl-1-buten-3-yne Molecular Formula: C₁₀H₈[1] Molecular Weight: 128.17 g/mol [1] CAS Registry Number: 935-01-3[1] Synonyms: (E)-but-1-en-3-ynylbenzene, 1-phenylbut-1-en-3-yne[1]

These application notes provide a comprehensive guide for the spectroscopic analysis of Einecs 254-686-3, chemically known as 4-phenyl-1-buten-3-yne. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 4-phenyl-1-buten-3-yne.